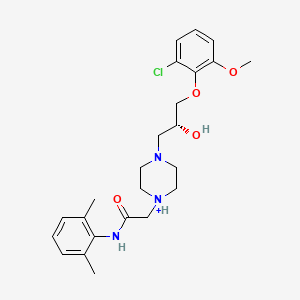
(R)-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the acetamide moiety. Common reagents and conditions used in these reactions include:
Formation of Piperazine Ring: This step may involve the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of Hydroxypropyl Group: This can be achieved through the reaction of the piperazine intermediate with an epoxide or a halohydrin.
Attachment of Acetamide Moiety: The final step often involves the acylation of the piperazine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or methoxy groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution of the chloro group may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for studying molecular recognition processes.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects. This compound may be studied for its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its interactions with specific receptors and enzymes are of particular interest.
Industry
In industry, ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide involves its interactions with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can lead to various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of ion fluxes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- ®-2-(4-(3-(2-Chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- ®-2-(4-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
- ®-2-(4-(3-(2-Fluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of ®-2-(4-(3-(2-Chloro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both chloro and methoxy groups, along with the hydroxypropyl and acetamide moieties, allows for diverse interactions with molecular targets and reagents.
Properties
Molecular Formula |
C24H33ClN3O4+ |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
2-[4-[(2R)-3-(2-chloro-6-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-ium-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H32ClN3O4/c1-17-6-4-7-18(2)23(17)26-22(30)15-28-12-10-27(11-13-28)14-19(29)16-32-24-20(25)8-5-9-21(24)31-3/h4-9,19,29H,10-16H2,1-3H3,(H,26,30)/p+1/t19-/m1/s1 |
InChI Key |
NQFWKGOYEYBTBI-LJQANCHMSA-O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=C(C=CC=C3Cl)OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(COC3=C(C=CC=C3Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


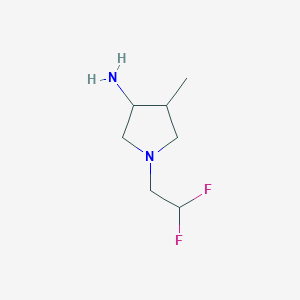


![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
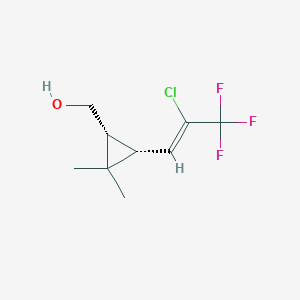
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
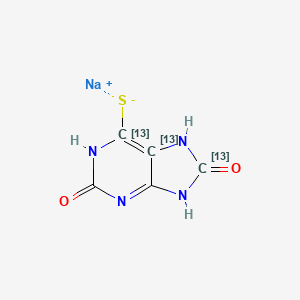
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
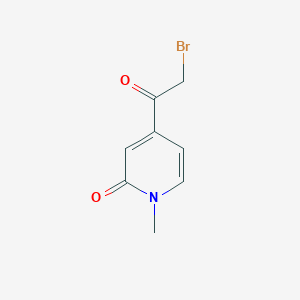
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
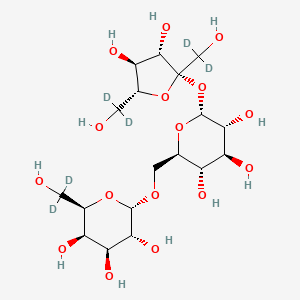

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
